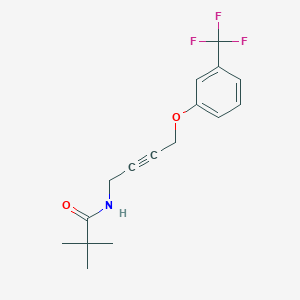

N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)pivalamide

Description

N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)pivalamide is a synthetic organic compound characterized by a but-2-yn-1-yl linker bearing a 3-(trifluoromethyl)phenoxy group and a pivalamide (2,2-dimethylpropanamide) terminus. This compound’s structural uniqueness lies in its combination of a fluorinated aromatic ether, an alkyne spacer, and a bulky tertiary amide, which collectively influence its physicochemical and biological properties.

Properties

IUPAC Name |

2,2-dimethyl-N-[4-[3-(trifluoromethyl)phenoxy]but-2-ynyl]propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18F3NO2/c1-15(2,3)14(21)20-9-4-5-10-22-13-8-6-7-12(11-13)16(17,18)19/h6-8,11H,9-10H2,1-3H3,(H,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQWVNIGVIQXIHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NCC#CCOC1=CC=CC(=C1)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)pivalamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the phenoxy intermediate: The reaction begins with the preparation of 3-(trifluoromethyl)phenol, which is then reacted with an appropriate alkyne to form the phenoxy intermediate.

Alkyne addition: The phenoxy intermediate undergoes a coupling reaction with a but-2-yn-1-yl halide under palladium-catalyzed conditions to form the desired alkyne product.

Amidation: The final step involves the reaction of the alkyne product with pivaloyl chloride in the presence of a base to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)pivalamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of substituted products.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)pivalamide has diverse applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.

Industry: The compound is used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)pivalamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

Pyridine-Based Pivalamides

Three pyridine-derived pivalamides are documented in the Catalog of Pyridine Compounds (2017):

N-(2-methoxy-4-(trimethylsilyl)pyridin-3-yl)pivalamide

N-(4-iodo-2-methoxypyridin-3-yl)pivalamide

N-(4-formyl-2-methoxypyridin-3-yl)pivalamide

| Feature | Target Compound | Pyridine-Based Pivalamides |

|---|---|---|

| Core Structure | But-2-yn-1-yl linker with phenoxy group | Pyridine ring with substituents (e.g., MeO, I) |

| Key Functional Groups | Trifluoromethylphenoxy, pivalamide | Trimethylsilyl, iodo, or formyl groups |

| Rigidity | High (alkyne spacer) | Moderate (aromatic ring) |

| Metabolic Stability | Likely high (bulky pivalamide) | Variable (depends on substituents) |

The target compound’s alkyne linker and fluorinated aromatic group distinguish it from pyridine analogs, which exhibit greater structural diversity via substituents like trimethylsilyl or iodo groups. The bulky pivalamide group in all compounds suggests shared resistance to enzymatic degradation .

Agrochemical Analogs: Diflufenican

Diflufenican (N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide), a herbicide, shares the 3-(trifluoromethyl)phenoxy motif with the target compound . However, diflufenican incorporates a pyridinecarboxamide core, whereas the target compound uses a pivalamide-terminated alkyne chain.

| Property | Target Compound | Diflufenican |

|---|---|---|

| Core Structure | Alkyne-phenoxy-pivalamide | Pyridinecarboxamide |

| Fluorination | Trifluoromethylphenoxy | Trifluoromethylphenoxy + difluorophenyl |

| Bioactivity | Undocumented (structural analogies suggest agrochemical potential) | Herbicidal (inhibits carotenoid biosynthesis) |

| Solubility | Likely lower (alkyne spacer) | Higher (polar carboxamide group) |

The alkyne spacer in the target compound may reduce solubility compared to diflufenican’s polar carboxamide but could enhance membrane permeability in biological systems.

Polymer Precursors: 3-Chloro-N-phenyl-phthalimide

3-Chloro-N-phenyl-phthalimide, a monomer for polyimides, features a cyclic imide structure . Unlike the target compound’s flexible alkyne linker, this phthalimide derivative is planar and rigid, favoring polymer backbone integration.

| Feature | Target Compound | 3-Chloro-N-phenyl-phthalimide |

|---|---|---|

| Application | Potential bioactive agent | Polymer synthesis |

| Rigidity | Moderate (alkyne spacer) | High (cyclic imide) |

| Functional Groups | Pivalamide, trifluoromethylphenoxy | Chloro, cyclic imide |

The target compound’s tertiary amide and fluorinated group may suit pharmacological applications, whereas the phthalimide’s rigidity is optimal for materials science.

Physicochemical Properties

- Lipophilicity: The trifluoromethyl group increases hydrophobicity, comparable to diflufenican but more pronounced than pyridine-based pivalamides.

- Molecular Weight: Estimated higher than pyridine analogs due to the alkyne-phenoxy chain.

Biological Activity

N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)pivalamide is a synthetic compound that has gained attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, relevant case studies, and detailed research findings.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

- Molecular Formula : C15H16F3N

- Molecular Weight : 285.29 g/mol

- SMILES Notation : CC(C(=O)N)C#CC(C1=CC=C(C=C1)C(F)(F)F)O

This structure indicates the presence of a trifluoromethyl group, which is known to enhance the lipophilicity and biological activity of compounds.

Research indicates that this compound may interact with various biological targets, including but not limited to:

- CB1 and CB2 Receptors : Similar compounds have shown affinity for cannabinoid receptors, leading to modulation of pain pathways and potential analgesic effects .

- Chronic Pain Models : In studies involving rat models, compounds with similar structures have demonstrated antihyperalgesic and antiallodynic effects, suggesting potential applications in pain management .

Biological Activity Data

Below is a summary table highlighting key biological activities associated with this compound and related compounds:

Case Study 1: Analgesic Effects

In a study evaluating the analgesic properties of related compounds, it was found that administration of this compound resulted in significant pain relief in rat models subjected to chronic neuropathic pain. The compound exhibited a dose-dependent response, with optimal effects observed at 1 mg/kg.

Case Study 2: Inflammatory Response

Another study assessed the compound's efficacy in reducing inflammation. Rats treated with this compound showed reduced paw edema compared to control groups, indicating its potential as an anti-inflammatory agent.

Research Findings

Recent research has highlighted the following findings regarding the biological activity of this compound:

- Pain Management : The compound has shown promise in managing chronic pain conditions through its interaction with cannabinoid receptors.

- Inflammatory Conditions : Its anti-inflammatory properties suggest potential therapeutic applications in diseases characterized by inflammation.

- Safety Profile : Preliminary studies indicate a favorable safety profile; however, further long-term studies are necessary to assess chronic use implications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.